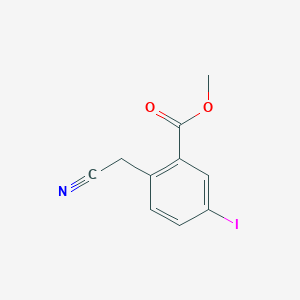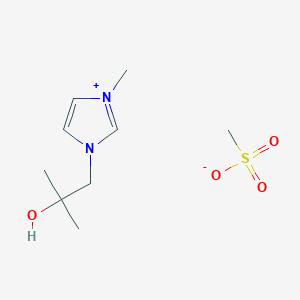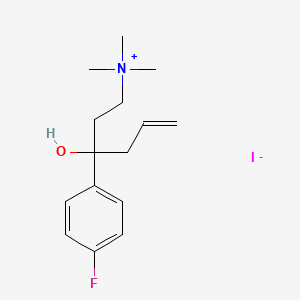
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a hexenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide typically involves the reaction of a fluorophenyl derivative with a hydroxyhexenyl compound under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific reaction being carried out.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, saturated alkyl chains from reduction, and substituted phenyl derivatives from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quaternary ammonium salts with different substituents on the phenyl or hexenyl groups. Examples include:
- (3-(p-Chlorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
- (3-(p-Methylphenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide
Uniqueness
The presence of the fluorophenyl group in (3-(p-Fluorophenyl)-3-hydroxy-5-hexenyl)trimethylammonium iodide imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications.
Eigenschaften
CAS-Nummer |
360-15-6 |
|---|---|
Molekularformel |
C15H23FINO |
Molekulargewicht |
379.25 g/mol |
IUPAC-Name |
[3-(4-fluorophenyl)-3-hydroxyhex-5-enyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H23FNO.HI/c1-5-10-15(18,11-12-17(2,3)4)13-6-8-14(16)9-7-13;/h5-9,18H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AGGMUSOQGFMDNH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCC(CC=C)(C1=CC=C(C=C1)F)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



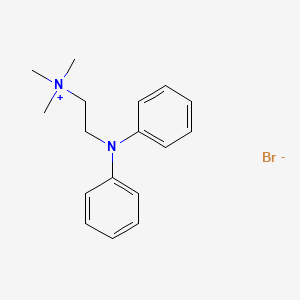
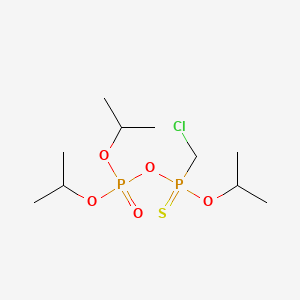
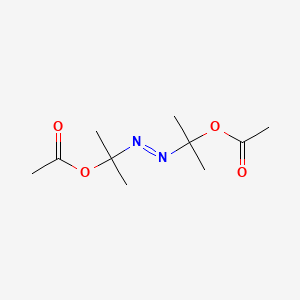
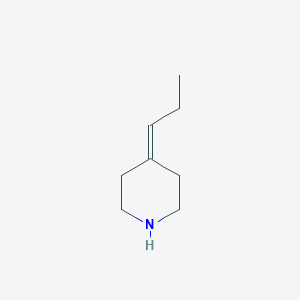
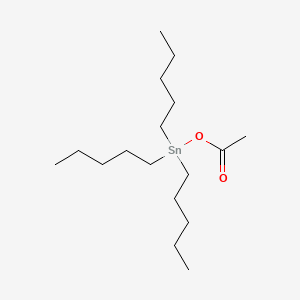
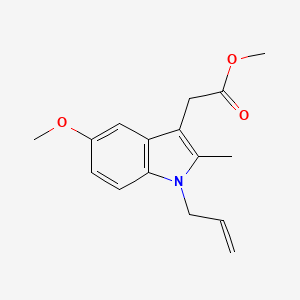
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
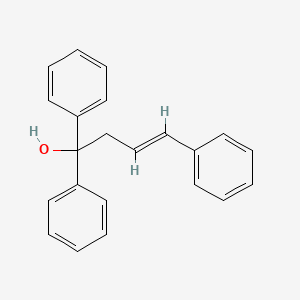
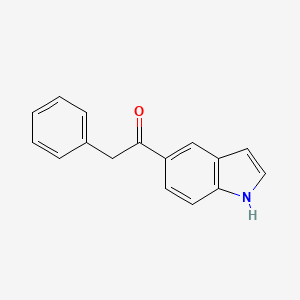
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
![Naphth[2,1-d]oxazolium, 2-[(acetylphenylamino)ethenyl]-3-ethyl-, iodide](/img/structure/B13749642.png)
